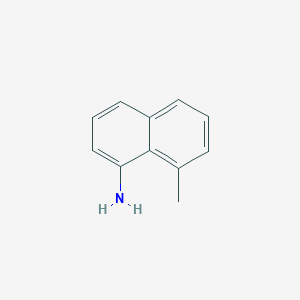

8-Methylnaphthalen-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methylnaphthalen-1-amine is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, where an amine group is attached to the first carbon of the naphthalene ring, and a methyl group is attached to the eighth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalen-1-amine typically involves the nitration of 8-methylnaphthalene followed by reduction. The nitration process introduces a nitro group to the naphthalene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Halogens, sulfonic acids, and nitro compounds are typical reagents for substitution reactions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Various amine derivatives

Substitution: Halogenated, sulfonated, and nitrated derivatives

Aplicaciones Científicas De Investigación

8-Methylnaphthalen-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 8-Methylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-Naphthylamine: Similar structure but lacks the methyl group at the eighth position.

2-Naphthylamine: Amine group attached to the second carbon of the naphthalene ring.

8-Methylnaphthalene: Lacks the amine group, only has a methyl group at the eighth position.

Uniqueness: 8-Methylnaphthalen-1-amine is unique due to the presence of both the amine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Actividad Biológica

8-Methylnaphthalen-1-amine (C₁₁H₁₁N) is an organic compound belonging to the naphthalene family, characterized by an amino group attached to the 1-position of the naphthalene ring and a methyl group at the 8-position. This compound has attracted attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, typically involving the reduction of corresponding nitro or halogenated derivatives. A common synthetic route includes the reduction of 8-methylnaphthalene-1-nitro compound using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, it was evaluated in vitro against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed cytotoxic effects with IC₅₀ values in the micromolar range, indicating its ability to inhibit cancer cell proliferation effectively . Mechanistically, it was found to induce apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species Generation : It promotes ROS production, leading to oxidative stress that can trigger apoptosis in cancer cells.

- DNA Interaction : Similar to other naphthalene derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth significantly at concentrations as low as 64 µg/mL. The mechanism was linked to disruption of bacterial cell membranes.

Study on Anticancer Effects

Another pivotal study investigated the effects of this compound on HepG2 cells. The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. Flow cytometry analysis revealed that treated cells exhibited significant G0/G1 phase arrest, suggesting that the compound effectively halts cell cycle progression in cancerous cells .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | ROS generation, enzyme inhibition |

| N-Methylnaphthalen-1-amine | Low | Moderate | DNA intercalation |

| 3-Iodo-8-methylnaphthalen-1-amine | High | Moderate | Halogen bonding, ROS generation |

Propiedades

IUPAC Name |

8-methylnaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFOAQYKYNPROP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617874 |

Source

|

| Record name | 8-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130523-30-7 |

Source

|

| Record name | 8-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.